3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid
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Overview
Description
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid is a derivative of alanine, an amino acid. This compound is primarily used in scientific research and peptide synthesis due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid typically involves the protection of the amino group of alanine with the fluorenylmethoxycarbonyl (Fmoc) groupThe reaction conditions often include the use of reagents such as sodium azide and isobutoxycarbonyl chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used in peptide synthesis as a coupling agent.
Biology: It influences the secretion of anabolic hormones and mental performance during stress-related tasks.
Medicine: It is recognized for its potential benefits as an ergogenic dietary substance.
Industry: It is used in the production of various amino acid derivatives.
Mechanism of Action
The mechanism of action of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid involves its role as a protected amino acid derivative. It acts as a precursor in peptide synthesis, where the Fmoc group is removed under basic conditions to reveal the free amino group, which can then participate in further reactions . The molecular targets and pathways involved are primarily related to its role in peptide bond formation.
Comparison with Similar Compounds
Similar compounds include:
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid: An aspartic acid derivative used in similar applications.
(2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid: Another derivative used in peptide synthesis. The uniqueness of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid lies in its specific structure, which makes it particularly useful in certain synthetic routes and applications.
Properties
Molecular Formula |
C18H17NO5 |
---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid |
InChI |
InChI=1S/C18H17NO5/c20-17(21)9-10-24-19-18(22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,22)(H,20,21) |
InChI Key |
IPLQFQFZYXMEHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCCC(=O)O |
Origin of Product |
United States |
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